Binding Site Orthogonality: Laulimalide Does Not Compete with Paclitaxel and Enables Simultaneous Co-Occupancy of Tubulin Polymer
Laulimalide binds to a site on β-tubulin polymer that is structurally and pharmacologically distinct from the taxoid site. In competitive binding assays, laulimalide was unable to inhibit the binding of [3H]paclitaxel or the fluorescent taxoid derivative Flutax-2 to tubulin polymer [1]. Furthermore, microtubules polymerized in the simultaneous presence of both laulimalide and paclitaxel were shown to contain near-stoichiometric (molar) quantities of both drugs relative to tubulin, confirming non-overlapping, simultaneous binding [1]. In functional tubulin assembly assays, laulimalide enhanced polymerization synergistically with paclitaxel under suboptimal (low-temperature) conditions where each drug alone was relatively inactive, whereas epothilone A (a taxoid-site competitor) showed no such synergy with paclitaxel [2]. X-ray crystallography later confirmed that laulimalide binds to an exterior non-taxane site on β-tubulin at the lateral interface between adjacent protofilaments, allosterically stabilizing the taxane-site M-loop and establishing lateral tubulin contacts across protofilament dimers [3].
| Evidence Dimension | Competitive inhibition of radiolabeled taxoid binding to tubulin polymer |
|---|---|
| Target Compound Data | Laulimalide: no inhibition of [3H]paclitaxel or Flutax-2 binding at concentrations up to 50 μM |
| Comparator Or Baseline | Epothilone A, discodermolide, eleutherobin: complete competitive displacement of [3H]paclitaxel from tubulin polymer |
| Quantified Difference | Qualitative binary distinction: laulimalide does not occupy the taxoid site; co-incorporation of near-stoichiometric amounts of laulimalide and paclitaxel in microtubule polymer confirmed |
| Conditions | Bovine brain tubulin polymer; [3H]paclitaxel and Flutax-2 competitive binding assays; microtubule drug content analysis by HPLC |
Why This Matters
The non-overlapping binding site is the foundational basis for laulimalide's orthogonal resistance profile and its synergistic potential with taxoid-site agents, making it irreplaceable by any taxoid-site compound in studies of combination microtubule stabilization.
- [1] Pryor DE, O'Brate A, Bilcer G, et al. The microtubule stabilizing agent laulimalide does not bind in the taxoid site, kills cells resistant to paclitaxel and epothilones, and may not require its epoxide moiety for activity. Biochemistry. 2002;41(29):9109-9115. View Source
- [2] Gapud EJ, Bai R, Ghosh AK, Hamel E. Laulimalide and paclitaxel: a comparison of their effects on tubulin assembly and their synergistic action when present simultaneously. Mol Pharmacol. 2004;66(1):113-121. View Source
- [3] Prota AE, Bargsten K, Northcote PT, et al. Structural basis of microtubule stabilization by laulimalide and peloruside A. Angew Chem Int Ed Engl. 2014;53(6):1621-1625. View Source
